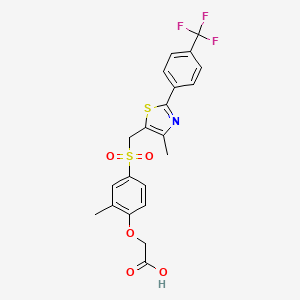

Feruloylputrescine Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Feruloylputrescine is a compound found in Salsola subaphylla and is extremely hygroscopic . It is known to influence the development of nutrient-gathering root systems in plants . Inhibition of the formation of this compound causes the development of a dominant or ‘tap’ root .

Synthesis Analysis

The synthesis of Feruloylputrescine has been observed in the extraction of corn bran or corn fiber with polar solvents such as methylene chloride, ethanol, or chloroform/methanol . The extraction yields common lipids and two unknown high-performance liquid chromatography (HPLC) peaks .Molecular Structure Analysis

Feruloylputrescine has a molecular formula of C14H20N2O3 . Its molecular weight is 264.32 .Chemical Reactions Analysis

Feruloylputrescine undergoes hydrogenation over Pt02, yielding a dihydro derivative giving a hydrochloride . When boiled with 30 percent KOH, it forms putrescine and ferulic acid .Physical And Chemical Properties Analysis

Feruloylputrescine is a solid substance with a density of 1.156 . It has a boiling point of 512℃ and a flash point of 263℃ . It is soluble in water .Applications De Recherche Scientifique

Plant Tissue Culture and Pathogen Resistance

- Tissue Culture of Nicotiana tabacum : Research identified feruloylputrescine among compounds isolated from callus tissue cultures of Nicotiana tabacum. These compounds, including feruloylputrescine, have been associated with plant tissue culture applications, suggesting a role in plant cell differentiation and development (Mizukasi et al., 1971).

- Pathogen Resistance in Wheat : Feruloylputrescine was detected in wheat affected by rust infection and other pathogens. The study suggests that compounds like feruloylputrescine play a role in plant defense mechanisms against pathogen attack (Samborski & Rohringer, 1970).

Antioxidant and Health-Related Properties

- Antioxidant Activities : Corn-derived bisamide compounds, including N-p-coumaroyl-N‘-feruloylputrescine, have been identified as α-glucosidase inhibitors, indicating potential for diabetes management. Their structure-activity relationships highlight the importance of hydroxyl groups for their bioactivity (Niwa, Doi, & Osawa, 2003).

- Antimelanogenic Activities : The antimelanogenic activities of polyamine conjugates from corn bran, including feruloylputrescine, were studied for their potential as natural antioxidants and skin-whitening agents. These compounds showed significant scavenging activities against various radicals and inhibited melanin synthesis in melanoma cells, suggesting their applicability in cosmetic formulations (Choi et al., 2007).

Role in Plant Growth and Development

- Non-Involvement in Growth and Floral Bud Formation : A study on Nicotiana tabacum L. var Xanthi nc. stem explants indicated that feruloylputrescine and caffeoylputrescine do not trigger growth and differentiation in explants, suggesting their increase in response to auxin and cytokinin in the media rather than directly influencing growth or floral bud formation (Wyss-Benz, Streit, & Ebert, 1990).

Absorption and Bioavailability

- Absorption from Dietary Sources : Studies on hydroxycinnamic acids absorption from high-bran breakfast cereal demonstrated that ferulic acid, among other compounds, is absorbed in humans, indicating its potential for nutritional and health benefits (Kern et al., 2003).

Propriétés

Numéro CAS |

1089311-70-5 |

|---|---|

Nom du produit |

Feruloylputrescine Hydrochloride |

Formule moléculaire |

C₁₄H₂₁ClN₂O₃ |

Poids moléculaire |

300.78 |

Synonymes |

N-Feruloylputrescine Hydrochloride; NSC 602818 Hydrochloride; Subaphylline Hydrochloride; N-(4-Aminobutyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1144420.png)